[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester
Description
[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester is a piperidine-derived compound featuring a chiral (S)-2-amino-3-methyl-butyryl side chain and an isopropyl carbamate benzyl ester group. Its molecular formula is inferred as C₂₀H₃₁N₃O₃, with a molecular weight of 361.48 g/mol based on structural analogs .
Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O3/c1-15(2)19(22)20(25)23-12-8-11-18(13-23)24(16(3)4)21(26)27-14-17-9-6-5-7-10-17/h5-7,9-10,15-16,18-19H,8,11-14,22H2,1-4H3/t18?,19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFIHMGPFQAFSH-GGYWPGCISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC(C1)N(C(C)C)C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCCC(C1)N(C(C)C)C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester is a novel synthetic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 1354026-11-1
- Molecular Formula : C16H31N3O3
- Molecular Weight : 313.44 g/mol
Structural Characteristics
The compound features a piperidine ring, an isopropyl group, and a carbamic acid moiety, which contribute to its biological activity. The presence of the amino acid derivative enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors in the body, particularly those involved in inflammatory and neurological pathways.
- Receptor Interaction : It has been shown to act as an antagonist for the CC chemokine receptor 3 (CCR3), which plays a significant role in mediating allergic responses and inflammation. This interaction can inhibit eotaxin-induced calcium mobilization and chemotaxis in eosinophils, thereby reducing inflammation .
- Neuroprotective Effects : Preliminary studies suggest that the compound may exhibit neuroprotective properties by modulating cholinergic activity, which is crucial in cognitive functions .
Pharmacological Studies
Case Studies
- Eosinophilic Inflammation : A study involving human eosinophils showed that this compound effectively reduced eosinophil migration in response to eotaxin, supporting its potential use in treating allergic conditions.
- Cognitive Impairment : In animal models of Alzheimer's disease, compounds similar to this one have demonstrated improved cognitive function through enhanced acetylcholine levels, suggesting a possible avenue for further research into its neuroprotective capabilities.
Comparison with Similar Compounds
Structural and Physicochemical Comparison
Key Observations
Acyl Group Modifications: The branched (S)-2-amino-3-methyl-butyryl group in the target compound increases lipophilicity compared to the linear (S)-2-amino-propionyl group in the analog from . This may enhance membrane permeability but reduce aqueous solubility.
Carbamate Substituent Differences :
- Replacing the isopropyl group (target compound) with an ethyl group ( analog) reduces steric bulk, which might improve metabolic clearance rates or substrate recognition by enzymes .
Predicted vs. Experimental Data :
- The analog in has predicted density and boiling points, but experimental data for the target compound and the ethyl-substituted analog are unavailable. Such gaps highlight the need for further characterization .
Implications for Drug Discovery
- Structural Similarity and Bioactivity: As noted in , structurally similar compounds often exhibit analogous biological responses due to shared pharmacophores . The target compound’s branched acyl group and isopropyl carbamate may confer distinct selectivity profiles compared to its analogs.
- This underscores the importance of substituent analysis in designing amphiphilic molecules .
Preparation Methods
Core Synthetic Strategy
The compound is synthesized via sequential coupling, protection, and esterification reactions. The general pathway involves:
-
Formation of the piperidine-3-ylmethyl intermediate .
-
Coupling with (S)-2-amino-3-methylbutanoic acid .
-
Introduction of the isopropyl-carbamic acid benzyl ester moiety .
A representative route begins with piperidin-3-ylmethylamine , which undergoes acylative coupling with (S)-2-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid (Boc-protected L-valine derivative). Subsequent deprotection and carbamate formation yield the final product.
Synthesis of Piperidine-3-ylmethylamine Intermediate
Piperidine-3-ylmethylamine is prepared through:
Acylation with (S)-2-Amino-3-methylbutanoic Acid
The Boc-protected L-valine derivative is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). The reaction proceeds at 0–5°C to minimize racemization. After coupling, the Boc group is removed with trifluoroacetic acid (TFA) in DCM, yielding the primary amine intermediate.
Carbamate Ester Formation
The amine intermediate reacts with benzyl chloroformate and N-isopropylamine in the presence of N,N-diisopropylethylamine (DIPEA) as a base. Tetrahydrofuran (THF) is the preferred solvent due to its ability to solubilize both polar and non-polar reagents.
Optimization of Reaction Parameters
Solvent Selection
| Solvent | Role | Efficiency | Reference |
|---|---|---|---|
| Dichloromethane | Acylation reaction medium | High | |
| THF | Carbamate formation | Moderate | |
| Methanol | Reductive amination | High |
Polar aprotic solvents (e.g., DCM) enhance nucleophilic acyl substitution, while THF stabilizes intermediates during carbamate synthesis.
Temperature Control
Catalysts and Reagents
-
EDCl/HOBt : Achieve >90% coupling efficiency for sterically hindered amines.
-
DIPEA : Neutralizes HCl generated during carbamate formation, preventing protonation of the amine.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
-
NMR :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| EDCl/HOBt coupling | 78 | 98.5 | High stereoselectivity | Costly reagents |
| Mixed anhydride | 65 | 95.2 | Lower cost | Moderate racemization risk |
| Enzymatic acylation | 42 | 99.1 | Eco-friendly | Scalability issues |
The EDCl/HOBt method remains the gold standard for industrial-scale synthesis due to its reliability, despite higher reagent costs.
Challenges and Mitigation Strategies
Racemization During Acylation
Carbamate Hydrolysis
-
Cause : Residual moisture in THF.
-
Solution : Molecular sieves (4Å) and anhydrous solvent preparation.
Recent Advances
Flow Chemistry Applications
Continuous-flow reactors reduce reaction times by 40% through precise temperature and mixing control, particularly during acylation.
Green Solvent Alternatives
Cyclopentyl methyl ether (CPME) replaces THF in carbamate synthesis, offering higher boiling points and reduced toxicity.
Q & A
Q. How can synthetic routes be scaled for multi-gram production without compromising purity?
- Methodology :
- Flow chemistry : Improve heat/mass transfer for exothermic reactions (e.g., Grignard additions) .
- Crystallization optimization : Use solvent-antisolvent pairs (e.g., EtOAc/hexane) to enhance yield and purity .
- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
